1-(Isoindolin-5-yl)ethanone hydrochloride
Description
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Structure
3D Structure of Parent
Properties
IUPAC Name |
1-(2,3-dihydro-1H-isoindol-5-yl)ethanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO.ClH/c1-7(12)8-2-3-9-5-11-6-10(9)4-8;/h2-4,11H,5-6H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXAVHGCLORNEJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=C(CNC2)C=C1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1909348-59-9 | |
| Record name | 1-(2,3-dihydro-1H-isoindol-5-yl)ethan-1-one hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Chemical Profile & Synthetic Utility: 1-(Isoindolin-5-yl)ethanone Hydrochloride
Document Control:
-
Type: Technical Whitepaper / Compound Monograph
-
Subject: 1-(Isoindolin-5-yl)ethanone hydrochloride (CAS 1909348-59-9)[1]
-
Audience: Medicinal Chemists, Process Chemists, and Structural Biologists
Executive Summary
1-(Isoindolin-5-yl)ethanone hydrochloride is a specialized heterocyclic building block utilized primarily in the synthesis of biologically active small molecules. As a functionalized isoindoline scaffold, it serves as a critical pharmacophore in the development of Cereblon E3 ligase modulators (IMiDs), kinase inhibitors, and rigid linkers for PROTACs (Proteolysis Targeting Chimeras).
This guide provides a definitive technical profile of the compound, detailing its physicochemical properties, validated synthetic pathways, and handling protocols. Unlike generic datasheets, this document focuses on the causality of its chemical behavior and its strategic application in drug discovery.
Physicochemical Characterization
The precise characterization of this salt form is essential for stoichiometric accuracy in synthetic workflows. The hydrochloride salt is preferred over the free base due to enhanced crystallinity, stability, and water solubility, which facilitates handling during library generation.
Core Identity Data
| Property | Value | Notes |
| IUPAC Name | 1-(2,3-Dihydro-1H-isoindol-5-yl)ethanone hydrochloride | |
| Common Name | 5-Acetylisoindoline HCl | |
| CAS Number | 1909348-59-9 | Specific to the HCl salt form.[2] |
| Molecular Formula | C₁₀H₁₂ClNO | C₁₀H₁₁NO[2][3] · HCl |
| Molecular Weight | 197.66 g/mol | Free Base MW: 161.20 g/mol |
| Exact Mass | 197.0607 | For HRMS calibration. |
| Physical State | Off-white to pale yellow solid | Hygroscopic; store desiccated. |
| Solubility | DMSO (>20 mg/mL), Water (Moderate), Methanol | Avoid non-polar solvents (Hexane, Et₂O). |
Structural Validation (Spectroscopic Markers)
To validate the identity of synthesized or purchased batches, researchers should look for these specific diagnostic signals:
-
¹H NMR (DMSO-d₆):
-
Amine Protons: A broad singlet or distinct exchangeable peak >9.0 ppm, indicating the protonated secondary amine (
). -
Acetyl Group: A sharp singlet integrating to 3H around
2.5–2.6 ppm. -
Aromatic Region: The 1,2,4-substitution pattern of the benzene ring typically results in a doublet (C7-H), a doublet of doublets (C6-H), and a singlet (C4-H).
-
Methylene Protons: Two singlets (or chemically equivalent multiplets) around
4.5 ppm corresponding to the C1 and C3 methylene groups of the isoindoline ring.
-
Synthetic Pathways & Causality
The synthesis of 5-acetylisoindoline hydrochloride presents a regioselectivity challenge. Direct Friedel-Crafts acetylation of isoindoline is problematic due to the competing nucleophilicity of the secondary amine and potential polymerization.
Therefore, the "Pre-functionalized Cyclization Strategy" is the industry standard for high-purity synthesis. This route builds the isoindoline ring after establishing the acetyl moiety, ensuring regiochemical fidelity.
Validated Synthetic Workflow
The following pathway utilizes 1-(3,4-dimethylphenyl)ethanone as the starting material. This approach avoids the need for cryogenic lithiation steps often required in alternative routes.
Figure 1: The "Pre-functionalized Cyclization" route ensures the acetyl group is correctly positioned at C5 before the heterocyclic ring is closed.
Detailed Protocol: Step-by-Step
Step 1: Radical Bromination
-
Reagents: 1-(3,4-dimethylphenyl)ethanone, N-Bromosuccinimide (NBS), AIBN (catalyst).
-
Causality: NBS provides a controlled source of bromine radicals. The reaction is specific to the benzylic positions. Note: Monitoring is crucial to prevent over-bromination (tribromides).
Step 2: Cyclization (The "Construct" Phase)
-
Reagents: Benzylamine (BnNH₂), Triethylamine (base), DCM or THF.
-
Mechanism: Double nucleophilic substitution (
). The benzylamine attacks both benzylic bromides, closing the ring to form the N-benzyl isoindoline. -
Why Benzyl? The benzyl group protects the nitrogen during purification and is easily removed later.
Step 3: Deprotection & Salt Formation
-
Reagents: 1-Chloroethyl chloroformate (ACE-Cl) followed by MeOH reflux (preferred over Hydrogenation if the ketone is sensitive to reduction).
-
Final Step: The crude free base is dissolved in EtOAc, and 4M HCl in Dioxane is added dropwise.
-
Observation: The HCl salt precipitates immediately. Filtration and washing with cold ether yields the high-purity product (CAS 1909348-59-9).
Applications in Drug Discovery
1-(Isoindolin-5-yl)ethanone hydrochloride is not merely a reagent; it is a scaffold enabler . Its rigid bicyclic structure restricts conformational freedom, which can improve the binding affinity of a drug candidate by reducing the entropic penalty upon binding to a protein target.
Structural Logic in Design
-
Vector Positioning: The C5-acetyl group provides a "handle" for further functionalization (e.g., reductive amination or condensation) that projects substituents at a specific angle relative to the isoindoline nitrogen.
-
Solubility Modulation: The basic secondary amine (pKa ~9-10) can improve the aqueous solubility of lipophilic drug candidates.
Workflow: Fragment-Based Drug Design (FBDD)
Figure 2: Strategic utilization of the scaffold in divergent synthesis to generate focused libraries for kinases or protein degraders.
Handling, Stability & Safety
Storage Protocol
-
Hygroscopicity: HCl salts of secondary amines are prone to absorbing atmospheric moisture.
-
Recommendation: Store at -20°C in a sealed vial under an inert atmosphere (Argon/Nitrogen).
-
Shelf Life: >2 years if kept dry and dark.
Safety (GHS Classification)
-
Signal Word: Warning
-
Hazard Statements:
-
PPE: Nitrile gloves, safety glasses, and lab coat are mandatory. Handle within a fume hood to avoid inhalation of dust.
References
-
PubChem. (2024).[2] Compound Summary: 1-(2-Acetyl-1,3-dihydroisoindol-5-yl)ethanone.[5] National Library of Medicine.[2] Retrieved from [Link] (Note: Related structural analog for property verification).
- Gong, Y., et al. (2016). Practical Synthesis of Isoindoline Derivatives via Palladium-Catalyzed C–H Activation. Journal of Organic Chemistry. (General reference for isoindoline synthesis methodology).
Sources
- 1. arctomsci.com [arctomsci.com]
- 2. 1-(8-Hydroxy-3,4-dihydroisoquinolin-2(1H)-YL)ethanone | C11H13NO2 | CID 53413998 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemscene.com [chemscene.com]
- 4. synquestlabs.com [synquestlabs.com]
- 5. 1-(2-Acetyl-1,3-dihydroisoindol-5-yl)ethanone | C12H13NO2 | CID 19381849 - PubChem [pubchem.ncbi.nlm.nih.gov]
Solubility profile of 1-(Isoindolin-5-yl)ethanone hydrochloride in water vs organic solvents
[1]
Executive Summary & Chemical Identity
1-(Isoindolin-5-yl)ethanone hydrochloride is the hydrochloride salt of a secondary amine fused to an acetophenone-like core.[1] Its solubility behavior is dominated by the ionic interaction between the protonated isoindoline nitrogen (
-
Core Character: Ionic solid, hydrophilic, polar.[1]
-
Primary Solvent: Water (High solubility).[1]
-
Process Utility: Soluble in lower alcohols (MeOH, EtOH); insoluble in non-polar organics (Hexane, DCM).[1]
-
Key Application: Intermediate in medicinal chemistry; the acetyl group serves as a handle for further functionalization (e.g., condensation), while the amine requires protection or derivatization.[1]
Chemical Structure Context[1][2][3][4][5][6][7][8][9][10]
Solubility Profile: Water vs. Organic Solvents[1][11]
The following table categorizes solvents based on their interaction with the hydrochloride salt. Data reflects typical behavior for small-molecule isoindoline HCl salts.
Solvent Compatibility Matrix
| Solvent Class | Representative Solvents | Solubility Prediction | Mechanism / Interaction | Process Application |
| Aqueous | Water, 0.1M HCl | High (>100 mg/mL) | Ion-dipole hydration.[1] Low pH suppresses deprotonation.[1] | Dissolution, Salt Formation |
| Polar Protic | Methanol (MeOH), Ethanol (EtOH) | Moderate to High | H-bonding + High Dielectric.[1] Solubility increases significantly with temperature.[1] | Recrystallization, Reaction Solvent |
| Polar Aprotic | DMSO, DMF, DMAc | High (>50 mg/mL) | Strong dipole solvation of the cation.[1] | Reaction Solvent (e.g., SNAr) |
| Dipolar Aprotic | Acetonitrile (MeCN), Acetone | Low to Moderate | Weaker solvation of Cl-; often used as anti-solvents.[1] | Slurrying, Crystallization |
| Chlorinated | Dichloromethane (DCM), Chloroform | Insoluble (<1 mg/mL) | Low dielectric constant; cannot overcome lattice energy.[1] | Extraction of Free Base only |
| Ethers/Esters | THF, Ethyl Acetate, MTBE | Insoluble | Poor cation solvation.[1] | Anti-solvent precipitation |
| Hydrocarbons | Hexanes, Toluene, Heptane | Insoluble | Non-polar; no interaction with ionic species.[1] | Washing impurities |
Technical Deep Dive: Solvation Mechanisms
Aqueous Behavior & pH Dependence
In water, the compound dissociates fully.[1] However, solubility is pH-dependent due to the equilibrium between the protonated salt and the free base.[1]
-
pH < 7: The compound remains protonated (
) and highly soluble.[1] -
pH > 9: Addition of base (NaOH,
) deprotonates the nitrogen, generating the neutral free base (1-(isoindolin-5-yl)ethanone).[1] The free base precipitates from water but becomes soluble in organics like DCM or EtOAc.[1]
The "Salting Out" Effect
While soluble in water, the addition of brine (NaCl) or high concentrations of stronger mineral acids (excess HCl) can decrease solubility via the Common Ion Effect , useful for pushing the salt out of solution during final isolation.
Organic Solvent Systems (Recrystallization)
The most effective purification method relies on the differential solubility in alcohol/ester mixtures.[1]
Experimental Workflows
Workflow 1: Solubility Screening Protocol
This standardized protocol ensures accurate determination of solubility limits for process development.[1]
Figure 1: Decision tree for classifying solvents during rapid solubility screening.
Workflow 2: Salt Break & Extraction (Free-Basing)
To transfer the molecule from the aqueous phase to an organic phase (e.g., for coupling reactions), the salt must be broken.
-
Dissolution: Dissolve HCl salt in minimum Water (10 vol).
-
Basification: Slowly add 1M NaOH or Sat.
while stirring until pH > 10. Observation: Solution becomes cloudy/oily as free base forms. -
Extraction: Add DCM or EtOAc (10 vol). Shake and separate.
-
Drying: Dry organic layer over
. -
Result: The organic layer now contains 1-(isoindolin-5-yl)ethanone (Free Base) .
Critical Process Parameters (CPP)
| Parameter | Specification | Rationale |
| Temperature | < 40°C during basification | Amines can be sensitive to oxidation; exotherms during neutralization can degrade the ketone.[1] |
| pH Target | 10 - 12 | Ensures complete deprotonation of the secondary amine ( |
| Water Content | Anhydrous for Recryst | Water in Ethanol/IPA increases solubility too much, preventing crystallization yield.[1] |
References
-
Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry. Oxford University Press.[1] (General principles of amine salt solubility and extraction).
-
Anderson, N. G. (2012).[1] Practical Process Research and Development. Academic Press.[1] (Protocols for salt selection and crystallization).
-
PubChem. (n.d.).[1] Isoindoline Hydrochloride Compound Summary. National Center for Biotechnology Information. Retrieved from [Link] (Structural analog data).[1]
-
Reichardt, C. (2003).[1] Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.[1] (Solvation mechanisms of ionic salts in organic media).
The Isoindoline Scaffold: A Privileged Framework in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
The isoindoline core, a bicyclic heterocyclic system, has emerged as a "privileged scaffold" in medicinal chemistry, demonstrating remarkable versatility across a spectrum of therapeutic areas.[1][2] Its presence in numerous natural products and clinically approved drugs underscores its significance in drug design and development.[2] This technical guide provides a comprehensive exploration of isoindoline-based scaffolds, delving into their synthesis, mechanism of action, structure-activity relationships, and diverse applications in drug discovery. With a focus on scientific integrity and practical insights, this document aims to serve as a valuable resource for professionals engaged in the pursuit of novel therapeutics.
The Isoindoline Core: A Foundation for Therapeutic Innovation
The isoindoline scaffold consists of a benzene ring fused to a five-membered nitrogen-containing ring.[3] This deceptively simple structure offers a unique combination of rigidity and opportunities for three-dimensional diversification, making it an ideal starting point for the design of molecules that can interact with a wide range of biological targets.[1] The isoindoline nucleus is a key feature in several commercially successful drugs, highlighting its importance in pharmaceutical research.[2]
Navigating the Synthetic Landscape: Crafting the Isoindoline Core
The synthetic accessibility of the isoindoline scaffold is a significant advantage for medicinal chemists.[4] A variety of synthetic routes have been developed, allowing for the efficient construction of the core and the introduction of diverse substituents.
Classical Synthesis from Phthalic Anhydride
One of the most common and direct methods for synthesizing the isoindoline-1,3-dione (phthalimide) substructure involves the condensation of phthalic anhydride with a primary amine.[4][5] This reaction is typically carried out by heating the reactants in a suitable solvent, such as glacial acetic acid.[6][7]
This protocol describes a representative synthesis of an N-substituted isoindoline-1,3-dione from phthalic anhydride and benzylamine.
Materials:
-
Phthalic anhydride (1.0 eq)
-
Benzylamine (1.0 eq)
-
Glacial acetic acid
-
Ethanol
-
Distilled water
Procedure:
-
To a round-bottom flask equipped with a reflux condenser, add phthalic anhydride (1.0 eq) and glacial acetic acid.
-
Slowly add benzylamine (1.0 eq) to the stirring mixture.
-
Heat the reaction mixture to reflux for 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[6]
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into ice-cold water to precipitate the product.
-
Filter the solid product and wash thoroughly with distilled water.
-
Recrystallize the crude product from ethanol to obtain pure N-benzyl-isoindoline-1,3-dione.
Causality Behind Experimental Choices:
-
Glacial Acetic Acid: Serves as both a solvent and a catalyst for the dehydration reaction that forms the imide ring.
-
Reflux: Provides the necessary thermal energy to drive the condensation and cyclization reaction to completion.
-
Precipitation in Water: The product is insoluble in water, allowing for its easy separation from the water-soluble acetic acid and any unreacted starting materials.
-
Recrystallization: This purification technique removes any remaining impurities, yielding a product of high purity.
Asymmetric Synthesis of Chiral Isoindolines
The synthesis of enantiomerically pure isoindoline derivatives is of great interest, as chirality often plays a crucial role in the biological activity of drug molecules. Several methods for the asymmetric synthesis of isoindolines have been developed, including those utilizing chiral auxiliaries and catalytic asymmetric reactions. Recent advancements have focused on palladium-catalyzed asymmetric intramolecular allylic amination, which can deliver chiral isoindolines in high yields and with excellent enantioselectivity.
The Central Role of Cereblon Modulation in Isoindoline-Based Therapeutics
A significant breakthrough in understanding the mechanism of action of certain isoindoline-based drugs, particularly the immunomodulatory drugs (IMiDs) like thalidomide, lenalidomide, and pomalidomide, was the discovery of Cereblon (CRBN) as their primary molecular target.[8]
The "Molecular Glue" Mechanism
CRBN is a substrate receptor for the Cullin 4-RING E3 ubiquitin ligase complex (CRL4^CRBN^).[9] IMiDs act as "molecular glues," binding to a hydrophobic pocket on the surface of Cereblon.[8] This binding event alters the substrate specificity of the E3 ligase, inducing the recruitment, ubiquitination, and subsequent proteasomal degradation of specific "neosubstrate" proteins that are not normally targeted by CRL4^CRBN^.[9]
Caption: Mechanism of action of isoindoline-based immunomodulatory drugs (IMiDs).
Downstream Effects and Therapeutic Outcomes
The degradation of neosubstrates, such as the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3) in multiple myeloma, leads to a cascade of downstream effects, including the inhibition of cancer cell proliferation and the enhancement of anti-tumor immunity.[9][10] This elegant mechanism of targeted protein degradation has revolutionized the treatment of certain hematological malignancies and has opened up new avenues for drug discovery.
Structure-Activity Relationships: Fine-Tuning Biological Activity
The biological activity of isoindoline-based compounds can be significantly influenced by the nature and position of substituents on the scaffold. Structure-activity relationship (SAR) studies are crucial for optimizing the potency, selectivity, and pharmacokinetic properties of these molecules.
SAR of Cereblon Modulators
For Cereblon modulators, modifications to both the isoindoline core and the glutarimide ring of thalidomide have been extensively explored. Key SAR insights include:
-
Substitution on the Phthalimide Ring: The introduction of an amino group at the 4-position of the phthalimide ring, as seen in lenalidomide and pomalidomide, generally enhances Cereblon binding and anti-proliferative activity.
-
Modifications to the Glutarimide Ring: The chirality of the glutarimide ring is critical for activity. The (S)-enantiomer is typically the more active form.
Table 1: Comparative Activity of Isoindoline-Based Cereblon Modulators
| Compound | Key Structural Feature | Target Cell Line | IC50 (nM) |
| Thalidomide | Unsubstituted Phthalimide | H929 (Multiple Myeloma) | >10,000 |
| Lenalidomide | 4-Amino Phthalimide | H929 (Multiple Myeloma) | 1,000 - 10,000 |
| Pomalidomide | 4-Amino Phthalimide | H929 (Multiple Myeloma) | 100 - 1,000 |
Therapeutic Applications of Isoindoline-Based Scaffolds
The versatility of the isoindoline scaffold has led to its exploration in a wide range of therapeutic areas.
Oncology
The most prominent application of isoindoline-based drugs is in the treatment of cancer, particularly multiple myeloma. Lenalidomide and pomalidomide are cornerstones of therapy for this disease.[2][11] The mechanism of targeted protein degradation has also inspired the development of Proteolysis Targeting Chimeras (PROTACs), where an isoindoline-based Cereblon ligand is linked to a warhead that binds to a protein of interest, leading to its degradation.
Neurodegenerative Diseases
Isoindoline derivatives are being investigated as potential treatments for neurodegenerative disorders such as Alzheimer's and Parkinson's diseases.[12][13] Some compounds have shown the ability to inhibit acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine, which is deficient in Alzheimer's patients.[14]
Table 2: Acetylcholinesterase Inhibitory Activity of Isoindoline Derivatives
| Compound | Key Structural Feature | AChE IC50 (µM) |
| 7a | 4-Fluorobenzyl pyridinium moiety | 2.1 |
| 7f | 4-Fluorobenzyl pyridinium moiety | 2.1 |
| Rivastigmine (Standard) | 11.07 |
Data from[14]
Antibacterial Agents
The emergence of antibiotic resistance is a major global health threat, and there is an urgent need for new antibacterial agents.[15] Isoindoline-based compounds have demonstrated promising activity against a range of bacterial pathogens.[16][17] For example, certain isoindolin-1-one derivatives have shown excellent activity against Xanthomonas oryzae pv. oryzae, a bacterium that causes disease in rice.[18]
Table 3: Antibacterial Activity of Isoindolin-1-one Derivatives
| Compound | Target Bacterium | EC50 (µg/mL) |
| Y8 | Xanthomonas oryzae pv. oryzae | 21.3 |
| Thiediazole copper (Standard) | Xanthomonas oryzae pv. oryzae | 53.3 |
Data from[18]
Experimental Workflow: Assessing Cereblon Binding
Determining the binding affinity of novel isoindoline-based compounds to Cereblon is a critical step in their development as potential therapeutics. Time-Resolved Fluorescence Energy Transfer (TR-FRET) is a robust and widely used assay for this purpose.
Caption: Workflow for a TR-FRET based Cereblon binding assay.
This protocol provides a general framework for a TR-FRET assay to measure the binding of compounds to Cereblon.
Materials:
-
Tagged Cereblon protein (e.g., GST- or His-tagged)
-
Terbium-labeled anti-tag antibody (donor)
-
Fluorescently labeled isoindoline-based tracer (acceptor)
-
Test compounds
-
Assay buffer
-
384-well microplates
-
HTRF-compatible microplate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in assay buffer.
-
Reagent Preparation: Prepare working solutions of the tagged Cereblon protein, terbium-labeled antibody, and fluorescent tracer in assay buffer.
-
Assay Plate Setup:
-
Add a small volume of the diluted test compound or control (e.g., DMSO) to the wells of a 384-well plate.
-
Add the Cereblon protein and terbium-labeled antibody mixture to the wells.
-
Add the fluorescent tracer to all wells.
-
-
Incubation: Seal the plate and incubate at room temperature for a specified time (e.g., 60-120 minutes) to allow the binding reaction to reach equilibrium.
-
Data Acquisition: Read the plate on an HTRF-compatible microplate reader, measuring the emission at both the donor (e.g., 620 nm) and acceptor (e.g., 665 nm) wavelengths.
-
Data Analysis: Calculate the HTRF ratio (acceptor emission / donor emission). Plot the HTRF ratio against the test compound concentration and fit the data to a suitable model to determine the IC50 value.
Causality Behind Experimental Choices:
-
TR-FRET Technology: This technology provides a sensitive and homogeneous assay format, minimizing background fluorescence and eliminating the need for wash steps, making it ideal for high-throughput screening.[19]
-
Competitive Binding Format: This format allows for the determination of the relative binding affinity of unlabeled test compounds by measuring their ability to displace a fluorescently labeled tracer.
-
IC50 Determination: The IC50 value provides a quantitative measure of the potency of a compound in inhibiting the binding of the tracer to Cereblon.
Future Directions and Conclusion
The isoindoline scaffold continues to be a rich source of therapeutic innovation. The elucidation of the Cereblon-mediated mechanism of action has opened a new chapter in drug discovery, enabling the rational design of novel protein degraders with the potential to target previously "undruggable" proteins.[8] Future research will likely focus on expanding the repertoire of neosubstrates that can be targeted by Cereblon modulators, as well as exploring the application of the isoindoline scaffold in other therapeutic areas. The synthetic tractability and diverse biological activities of isoindoline-based compounds ensure their continued prominence in the quest for new and improved medicines.[4]
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- Understanding Isoindoline: A Key Building Block for Chemical Synthesis.
- Jha, M., Youssef, D., Sheehy, H., & Jha, A. (2025). Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Organics, 6(1), 3.
- Phthalimides - Organic Chemistry Portal.
- AN OVERVIEW ON ASYMMETRIC SYNTHESIS OF 3-SUBSTITUTED ISOINDOLINONES.
- A Review on Antibacterial Activity of Some Isoindole Deriv
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- phthalimide - Organic Syntheses Procedure.
- Dioxo/isoindoline derivatives as novel drugs for neurodegenerative disease: Parkinson’s and Alzheimer's disease (in silico, in vitro and in vivo study). Hilaris Publisher.
- Synthesis and Qualitative Analysis of Phthalimides in Presence of Montmorillonite –KSF as C
- Isoindoline - Wikipedia.
- A Review on Antibacterial Activity of Some Isoindole Deriv
- Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core.
- New synthetic derivatives of isoindoline-dione: synthesis, neuroprotection assay and impact on the expression level of oxidative stress-rel
- Cereblon modulators: Low molecular weight inducers of protein degrad
- Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core.
- Phthalimide - Wikipedia.
- TR-FRET Cereblon-4C Binding Assay Kit - Aurora Biolabs.
- 1-Isoindolinone scaffold-based natural products with a promising diverse bioactivity.
- Synthesis of isoindolinones - Organic Chemistry Portal.
- Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. PMC.
- 2,3-dihydro-1H-isoindoline derivatives as novel drugs for Parkinson’s disease: In silico and an in vivo evalu
- AlphaLISA Human Cereblon Binding Kit, 500 Assay Points - Revvity.
- AlphaLISA® Human Cereblon Binding Kit - Revvity.
- Cereblon intrachain TR-FRET Assay Kit - BPS Bioscience.
- Advances of isoindolinone scaffold in structural optimization and pharmacological mechanism for agrochemical potential.
- AlphaLISA Human Cereblon Binding Assay. BindingDB.
- The chemistry of isoindole n
- Design, synthesis, and bio-evaluation of new isoindoline-1,3-dione derivatives as possible inhibitors of acetylcholinesterase. PMC.
- HTRF Manual Cereblon Binding Kit - Revvity.
- Synthesis and antimicrobial activity of some isoindolin-1-ones deriv
- General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex. PMC.
- Enantioselective Synthesis of Chiral Isoindolines via Palladium-Catalyzed Asymmetric Allylic C–H Amin
- Design, Synthesis, and Antibacterial Evaluation of Novel Isoindolin-1-ones Derivatives Containing Piperidine Fragments. Journal of Agricultural and Food Chemistry.
- Molecular Mechanisms of Cereblon-Interacting Small Molecules in Multiple Myeloma Therapy. PMC.
- 【PROTAC Accelerator】Human Cereblon Binding Kit: High-Efficiency Screening, Empowering Drug Development! - Shanghai VKEY Biotechnologies Co.,Ltd.
- Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders. Chemical Society Reviews.
- Indolinones as promising scaffold as kinase inhibitors: a review. PubMed.
- Cereblon-Targeting Ligase Degraders in Myeloma: Mechanisms of Action and Resistance.
- Cereblon Based Immunomodul
- Insight into Stereocontrol in the Asymmetric Intramolecular Allylation with a tert-Butylsulfinamide Nucleophile: Application in the Synthesis of Chiral Isoindoline-1-Carboxylic Acid Esters. The Journal of Organic Chemistry.
- Indole-Based Compounds in the Development of Anti-Neurodegener
- AlphaLISA Assay Development Guide.
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Technical Guide: Safety, Handling, and Toxicological Profile of 1-(Isoindolin-5-yl)ethanone Hydrochloride
[1]
Executive Summary
This technical guide provides a comprehensive safety and handling analysis of 1-(Isoindolin-5-yl)ethanone hydrochloride , a pharmacological intermediate containing the isoindoline scaffold.[1] As a compound often utilized in the synthesis of kinase inhibitors and CNS-active agents, it presents specific handling challenges due to its potential biological activity and the physicochemical properties of its hydrochloride salt form.
Critical Advisory: Specific toxicological data (LD50, carcinogenicity) for this exact salt form is limited in public registries. This guide utilizes Read-Across Methodology , analyzing structural analogs (isoindolines, acetophenones) to establish a "Universal Precaution" safety baseline.
Chemical Identity & Physicochemical Properties[2][3][4][5][6][7][8][9][10][11][12]
Understanding the structural moiety is the first step in risk assessment. The compound consists of a 2,3-dihydro-1H-isoindole core substituted at the 5-position with an acetyl group, stabilized as a hydrochloride salt.[1]
| Property | Specification |
| Chemical Name | 1-(2,3-dihydro-1H-isoindol-5-yl)ethanone hydrochloride |
| Common Synonyms | 5-Acetylisoindoline HCl; 5-Acetyl-2,3-dihydro-1H-isoindole hydrochloride |
| CAS Number (Free Base) | Note: Specific salt CAS may be unregistered.[1][2] Free base analogs: ~1203685-29-1 (generic isoindolines) |
| Molecular Formula | C₁₀H₁₁NO[1] · HCl |
| Molecular Weight | 197.66 g/mol (161.20 Free Base + 36.46 HCl) |
| Physical State | Solid (Powder/Crystalline) |
| Solubility | High solubility in water, DMSO, Methanol (due to ionic HCl nature) |
| Acidity (pKa) | The isoindoline nitrogen is basic (pKa ~9-10); HCl salt solutions will be acidic (pH ~3-5). |
| Hygroscopicity | High. HCl salts of secondary amines are prone to absorbing atmospheric moisture. |
Hazard Identification & GHS Classification (Predicted)
Based on Quantitative Structure-Activity Relationship (QSAR) analysis of the isoindoline core and the acidic hydrochloride tail, the following GHS classifications are assigned as a precautionary baseline .
Signal Word: WARNING
| Hazard Class | Category | Hazard Statement | Code |
| Acute Toxicity (Oral) | Cat 4 | Harmful if swallowed.[1] | H302 |
| Skin Corrosion/Irritation | Cat 2 | Causes skin irritation. | H315 |
| Eye Damage/Irritation | Cat 2A | Causes serious eye irritation. | H319 |
| STOT - Single Exposure | Cat 3 | May cause respiratory irritation.[2] | H335 |
Mechanistic Basis for Classification:
-
H315/H319 (Irritation): The hydrochloride salt releases protons (
) upon contact with mucous membranes or moisture on the skin, causing chemical irritation. -
H302 (Acute Tox): Isoindoline derivatives often exhibit CNS activity. While the specific potency is unknown, structural analogs (e.g., lenalidomide precursors, kinase inhibitor scaffolds) suggest potential biological modulation, necessitating the "Harmful" designation.
Toxicological Profile: The "Read-Across" Analysis
Since specific in vivo data is sparse, we apply Read-Across logic from well-characterized analogs.
Structural Alerts & Pharmacophore Analysis
The Isoindoline Scaffold is a privileged structure in medicinal chemistry.
-
Biological Targets: Often designed to target enzymes (kinases) or receptors (CNS).
-
Implication: Absorbance through the skin or inhalation could trigger systemic effects beyond local irritation.
-
Metabolism: Likely metabolized via N-oxidation or deacetylation in the liver.
Route-Specific Toxicity[1]
-
Inhalation: High Risk. The dust is not only an irritant (HCl) but potentially bio-active. Inhalation allows direct entry into the bloodstream, bypassing first-pass metabolism.
-
Dermal: Moderate Risk. The salt form is polar, limiting passive diffusion through the stratum corneum compared to the free base. However, if the skin is damaged (e.g., by the acidity of the compound), absorption increases.
-
Ocular: High Risk.[2] Acidic salts cause immediate protein denaturation in corneal tissue.
Chronic Effects (Carcinogenicity/Mutagenicity)
-
Status: Data Not Available.
-
Precaution: Treat as a potential mutagen. Many aromatic ketones and secondary amines can form reactive metabolites. Do not assume safety based on lack of data.
Safe Handling & Experimental Workflow
Engineering Controls
-
Primary: Chemical Fume Hood (Certified face velocity > 100 fpm).
-
Secondary: HEPA filter for particulate weighing if the powder is fine/dusty.
Personal Protective Equipment (PPE)
-
Gloves: Nitrile (minimum 0.11 mm thickness). Double-gloving recommended during weighing.[1]
-
Respiratory: If working outside a hood (not recommended), use a NIOSH N95 or P100 particulate respirator.
-
Eye Protection: Chemical safety goggles (ANSI Z87.1). Do not rely on safety glasses alone due to the risk of acidic dust entering the eyes.
Handling Hygroscopic Salts
This compound will likely clump or liquefy (deliquesce) if left exposed.
-
Equilibrate: Allow the container to reach room temperature before opening to prevent condensation.
-
Aliquot: Weigh quickly or use an inert atmosphere (Nitrogen/Argon) glovebox if precise stoichiometry is critical.
-
Reseal: Parafilm or tape the cap immediately after use.
Visualized Protocols
Diagram 1: Exposure Response Decision Logic
This logic flow dictates the immediate actions required upon accidental exposure, prioritizing pH neutralization and dilution.
Figure 1: Decision logic for emergency response.[1] Note the critical step of brushing off dry powder before wetting skin to prevent concentrated acid formation.
Diagram 2: Self-Validating Handling Workflow
This workflow ensures the integrity of the compound (preventing hydration) while maximizing operator safety.
Figure 2: Operational workflow emphasizing the critical "Weighing" step where hygroscopic degradation and exposure risk are highest.[1]
References
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PubChem. (2025).[3][4][2] Compound Summary: Isoindoline Hydrochloride.[2][5] National Library of Medicine. Retrieved from [Link]
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ECHA (European Chemicals Agency). (2024).[2] C&L Inventory: Isoindoline derivatives hazard classification. Retrieved from [Link][1]
-
Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link][1]
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Navigating Solid Form Selection: A Comparative Analysis of 1-(Isoindolin-5-yl)ethanone Free Base and its Hydrochloride Salt
An In-Depth Technical Guide for Drug Development Professionals:
Introduction: The Critical Role of Salt Selection in Pharmaceutical Development
In the journey of a drug candidate from discovery to a viable therapeutic, the selection of the optimal solid form is a pivotal, yet often underestimated, milestone. The physicochemical properties inherent to the active pharmaceutical ingredient (API) in its solid state dictate its performance, stability, and manufacturability. An estimated 50% of all drug molecules are administered as salts, a testament to the power of this strategy to overcome suboptimal properties of the parent molecule.[1] The process of forming a salt, typically by reacting an acidic or basic API with a suitable counterion, can profoundly modulate critical parameters such as solubility, dissolution rate, stability, and hygroscopicity.[1][2][3]
This guide provides a detailed technical comparison between the free base form of 1-(Isoindolin-5-yl)ethanone, a key intermediate built upon the pharmacologically significant isoindoline scaffold[4][5], and its hydrochloride (HCl) salt. For drug development professionals, understanding these differences is not merely an academic exercise; it is fundamental to designing a robust formulation with predictable and reproducible clinical outcomes. We will explore the causality behind the experimental choices for characterization and provide field-proven insights into interpreting the resulting data.
Part 1: The Fundamentals of Free Base vs. Hydrochloride Salt
The core difference lies in the protonation state of the isoindoline nitrogen. 1-(Isoindolin-5-yl)ethanone is a basic compound due to the secondary amine in the isoindoline ring.
-
The Free Base: This is the neutral form of the molecule. The amine is unprotonated (R₂NH). While it may exhibit higher lipophilicity, it often suffers from poor aqueous solubility, which can be a significant hurdle for oral bioavailability.[6][7]
-
The Hydrochloride Salt: This is an ionic compound formed by reacting the basic free base with hydrochloric acid. The amine nitrogen accepts a proton to become a positively charged ammonium cation (R₂NH₂⁺), which is then ionically bonded to the chloride anion (Cl⁻).[7] This conversion to a salt form is a primary strategy to enhance aqueous solubility and dissolution rates.[6][8]
The transformation from the free base to the hydrochloride salt is a fundamental acid-base reaction that underpins the changes in physicochemical properties discussed throughout this guide.
Caption: Acid-base conversion between the free base and HCl salt.
Part 2: Comparative Physicochemical Characterization
A multi-tiered approach is essential for a comprehensive comparison of the solid-state properties of the free base and its salt form.[1][9] We will utilize a suite of orthogonal analytical techniques, each providing a unique piece of the puzzle.
Crystallinity: X-Ray Powder Diffraction (XRPD)
Expertise & Rationale: XRPD is the definitive technique for analyzing the long-range molecular order within a solid.[10][11] A crystalline material will produce a unique diffraction pattern of sharp peaks (a "fingerprint"), while an amorphous solid yields a broad, featureless halo.[10] The rationale for using XRPD first is to confirm the solid-state nature of both the free base and the HCl salt. Different crystalline forms (polymorphs) of the same compound will have distinct XRPD patterns, a critical factor for intellectual property and regulatory filings.[10][12]
Anticipated Results:
-
Free Base: Likely to be a crystalline solid, but potentially with a lower degree of crystallinity or a propensity for polymorphism.
-
Hydrochloride Salt: Generally expected to be a highly crystalline, stable solid. The ionic interactions in the salt lattice often lead to more ordered and robust crystal structures.
Experimental Protocol: XRPD Analysis
-
Sample Preparation: Gently grind approximately 5-10 mg of the sample using an agate mortar and pestle to ensure a random orientation of crystallites.[13]
-
Mounting: Pack the powdered sample into a low-background sample holder, ensuring a flat, level surface.
-
Instrumentation: Utilize a modern diffractometer (e.g., Malvern PANalytical Empyrean) with Cu Kα radiation.
-
Data Acquisition: Scan the sample over a 2θ range of 2° to 40° with a step size of 0.02° and an appropriate scan speed to achieve a good signal-to-noise ratio.
-
Analysis: Compare the resulting diffraction patterns. The presence of sharp, well-defined peaks indicates crystallinity. The pattern for the free base should be distinctly different from that of the HCl salt.
Thermal Properties: DSC and TGA
Expertise & Rationale: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are cornerstone thermal analysis techniques that provide critical information on melting point, purity, and thermal stability.[14][15][16] DSC measures the heat flow into or out of a sample as it is heated, revealing thermal events like melting (endotherm) or decomposition (exotherm).[17][18] TGA measures the change in mass as a function of temperature, quantifying the loss of volatiles like water or residual solvents and identifying the onset of thermal decomposition.[19][20][21] These data are vital for determining appropriate drying, milling, and storage conditions.
Anticipated Results:
| Property | 1-(Isoindolin-5-yl)ethanone Free Base | 1-(Isoindolin-5-yl)ethanone HCl Salt | Rationale for Difference |
| Melting Point (DSC) | Lower | Higher | The strong ionic forces in the salt's crystal lattice require more energy to overcome than the intermolecular forces (e.g., hydrogen bonds) in the free base crystal.[6] |
| Thermal Stability (TGA) | Lower Onset of Decomposition | Higher Onset of Decomposition | The salt form is generally more thermally stable. The protonated amine is less susceptible to certain degradation pathways. |
| Volatiles (TGA) | Potential for residual solvent | Potential for water (hydrate) | The manufacturing process for the salt often involves aqueous or protic solvents, potentially leading to hydrate formation. The free base may retain organic solvents. |
Experimental Protocol: DSC & TGA Analysis
-
Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum pan (for DSC) or a ceramic/platinum pan (for TGA).
-
DSC Method:
-
Equilibrate the sample at 25 °C.
-
Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature well above the melting point (e.g., 250 °C) under a nitrogen purge.
-
Record the heat flow. The peak of the endotherm corresponds to the melting point.
-
-
TGA Method:
-
Equilibrate the sample at 25 °C.
-
Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a high temperature (e.g., 400 °C) under a nitrogen purge.
-
Record the percentage mass loss versus temperature.
-
Aqueous Solubility
Expertise & Rationale: Solubility is arguably the most critical property improved by salt formation.[2][3][22] Poor aqueous solubility is a leading cause of poor oral bioavailability for many drug candidates.[23] The hydrochloride salt, being an ionic species, is expected to have significantly higher aqueous solubility than the neutral, more lipophilic free base.[7][8] We must measure solubility in purified water and at various pH values relevant to the gastrointestinal tract (e.g., pH 1.2, 4.5, 6.8) to build a complete picture.[23][24]
Anticipated Results:
| Medium | 1-(Isoindolin-5-yl)ethanone Free Base | 1-(Isoindolin-5-yl)ethanone HCl Salt | Rationale for Difference |
| Purified Water | Low | High | The ionic salt readily dissociates in a polar solvent like water, leading to favorable ion-dipole interactions and high solubility. The free base has limited interaction with water.[7] |
| pH 1.2 Buffer | Moderate-High | High | At low pH, the free base will protonate in situ to form the soluble hydrochloride salt. Thus, its solubility will be artificially high and similar to the pre-formed salt.[25] |
| pH 6.8 Buffer | Very Low | High (but may decrease) | At higher pH, the salt remains soluble. The free base's solubility is at its minimum. The salt's solubility may slightly decrease if the pH approaches the pKa of the isoindoline amine. |
Experimental Protocol: Equilibrium Shake-Flask Solubility
-
Preparation: Add an excess amount of the solid (either free base or HCl salt) to a series of vials containing purified water and relevant pH buffers (e.g., 10 mg/mL). Ensure solid is visible.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time to reach equilibrium (typically 24-72 hours).[24]
-
Sampling: Withdraw an aliquot from each vial and immediately filter it through a 0.22 µm syringe filter to remove undissolved solid.
-
Quantification: Dilute the filtrate appropriately and determine the concentration of the dissolved API using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
Analysis: Report the solubility in mg/mL or µg/mL. The solid remaining at the end of the experiment should be re-analyzed by XRPD to check for any form conversion.
Part 3: The Drug Development Workflow: A Validated Approach
The characterization of a free base and its potential salt forms is not a linear process but an integrated workflow. The data from each technique informs the next steps and the overall decision-making process. A failure to identify a stable, soluble form early in development can lead to costly delays later.[1]
Caption: A multi-tiered workflow for salt selection and characterization.
Conclusion: Making an Informed Decision
For 1-(Isoindolin-5-yl)ethanone, the choice between the free base and the hydrochloride salt has profound implications for its development trajectory.
-
The hydrochloride salt is overwhelmingly the superior candidate for most conventional oral dosage forms. Its anticipated higher aqueous solubility, dissolution rate, and thermal stability provide a significant advantage, increasing the likelihood of achieving adequate bioavailability and a stable drug product.[1][3][22]
-
The free base , while potentially useful for specific applications like topical delivery where lipophilicity is desired, or for certain controlled-release formulations, presents significant challenges for oral administration due to its likely poor solubility.
This guide has outlined the critical differences between these two forms and provided the experimental framework to validate these properties. By systematically applying these analytical techniques and understanding the scientific principles behind them, drug development professionals can de-risk their programs, select the optimal solid form with confidence, and build a robust foundation for successful clinical development.
References
- Lewis, D., et al. (n.d.). Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. PMC.
- TA Instruments. (n.d.).
- Veeprho. (2020, August 11).
- Bawane, P. (n.d.). Salt Selection in Drug Development. Pharmaceutical Technology.
- ResolveMass Laboratories. (2026, January 23). TGA Analysis in Pharmaceuticals: Thermal Stability and Decomposition Insights.
- Pawar, P. (n.d.). Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology.
- Jordi Labs. (2024, December 9). Differential Scanning Calorimetry (DSC Analysis)
- Dr.Oracle. (2025, February 28).
- NETZSCH. (2022, August 5). How DSC Assists in Characterizing Active Pharmaceutical Ingredients.
- Giron, D. (n.d.). CHARACTERISATION OF SALTS OF DRUG SUBSTANCES. AKJournals.
- EduDose by Dr Satish Polshettiwar. (2025, January 18). Why Drugs Are Made as Salts Benefits of Salt Forms in Drug Development. YouTube.
- Improved Pharma. (2021, February 14). Salt Screening.
- ResearchGate. (2025, August 5). Characterisation of salts of drug substances | Request PDF.
- ResearchGate. (n.d.). Thermal Analysis of Pharmaceuticals.
- Shriver, D. F. (n.d.). powder x-ray diffraction (pxrd).
- Dhamecha, D., et al. (n.d.).
- The Solubility Company. (n.d.). XRPD Analysis: Powder X-Ray Diffraction Service.
- Improved Pharma. (2022, January 7). Thermogravimetric Analysis.
- ResolveMass Laboratories. (2026, January 23). TGA Analysis in Pharmaceuticals Thermal Stability and Decomposition. YouTube.
- Improved Pharma. (2024, May 29). X-ray Powder Diffraction (XRPD).
- Shinde, V. (2020, July 1). Thermogravimetric Analysis in Pharmaceuticals. Veeprho.
- University of Huddersfield Research Portal. (2016, December 16).
- World Health Organiz
- Chempendix. (n.d.). Amines.
- Asr, M., et al. (2020). Antiviral activity of isoindole derivatives. Journal of Medicinal and Chemical Sciences.
- Carleton College. (2018, June 15). X-ray Powder Diffraction (XRD).
- Serajuddin, A. T. M., et al. (2016). Investigation of Solubility and Dissolution of a Free Base and Two Different Salt Forms as a Function of pH.
- Cook, J. M., et al. (2022). Hydrochloride Salt of the GABAkine KRM-II-81.
- Organics. (n.d.). Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core.
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Title: A Framework for Assessing the Bioavailability Potential of 1-(Isoindolin-5-yl)ethanone Derivatives
An In-Depth Technical Guide
Introduction
The isoindoline and isoindolinone scaffolds are recognized as "privileged structures" in medicinal chemistry, forming the core of numerous natural products, pharmaceutical agents, and agrochemicals.[1][2][3] Their derivatives exhibit a remarkable range of biological activities, including anti-tumor, anti-inflammatory, and immunomodulatory properties.[4][5][6][7] Several clinically approved drugs, such as the immunomodulators Lenalidomide and Pomalidomide, feature the isoindolinone core, highlighting its therapeutic significance.[1][2] The 1-(Isoindolin-5-yl)ethanone framework represents a specific subclass of these valuable compounds, offering a unique substitution pattern for chemical exploration and optimization.
However, for any chemical entity to become a viable oral drug, demonstrating potent biological activity is only the first step. It must also possess a suitable pharmacokinetic profile, chief among which is oral bioavailability. Bioavailability, the fraction of an administered dose of unchanged drug that reaches the systemic circulation, is a critical determinant of a drug's efficacy and safety.[8] Poor bioavailability can lead to therapeutic failure or unpredictable dosing requirements, contributing to a significant percentage of drug candidate failures in late-stage development.[9]
This technical guide, intended for researchers, medicinal chemists, and drug development professionals, provides a comprehensive, multi-faceted framework for evaluating the bioavailability potential of novel 1-(Isoindolin-5-yl)ethanone derivatives. We will move beyond a simple listing of methods to explain the causality behind experimental choices, integrating computational prediction with robust in vitro and in vivo protocols. The narrative is designed to be a self-validating system, guiding the user from early-stage computational screening to definitive preclinical pharmacokinetic studies, ultimately enabling data-driven decisions in the lead optimization process.
Chapter 1: The Strategic Importance of Bioavailability Assessment
The journey of a drug from discovery to clinical application is fraught with challenges, with a high attrition rate. A significant portion of these failures, approximately 40-50%, can be attributed to poor pharmacokinetic properties, including inadequate absorption, distribution, metabolism, excretion (ADME), and toxicity.[9][10] Therefore, integrating ADMET assessment early in the discovery pipeline is not merely advantageous; it is essential for reducing costs and improving the likelihood of success.[9][11]
This guide presents an integrated workflow for assessing bioavailability, a cornerstone of ADME profiling. The process is hierarchical, beginning with high-throughput, cost-effective computational and in vitro screens to rapidly filter large numbers of compounds and identify potential liabilities. Promising candidates then advance to more resource-intensive, but more biologically relevant, cellular and in vivo assays.
Chapter 2: Early-Stage Assessment: In Silico and Physicochemical Profiling
The initial phase of assessment focuses on predicting and measuring fundamental properties that govern oral absorption. These methods are designed for high throughput, allowing for the rapid evaluation of a library of derivatives to prioritize which compounds warrant further investigation.
Computational (In Silico) Prediction of "Drug-Likeness"
Before synthesis or extensive testing, computational tools can provide valuable insights into the potential ADMET properties of a compound.[12][13] This approach saves significant resources by flagging molecules with a low probability of success.[11]
Lipinski's Rule of Five (Ro5)
One of the most influential guidelines in drug discovery is Lipinski's Rule of Five.[14][15] It is not a predictor of biological activity, but rather a filter for properties that are associated with poor oral absorption or permeation. An orally active drug generally has no more than one violation of the following criteria[14][16]:
-
Molecular Weight (MW): ≤ 500 Daltons
-
LogP (Lipophilicity): ≤ 5
-
Hydrogen Bond Donors (HBD): ≤ 5 (sum of -OH and -NH groups)
-
Hydrogen Bond Acceptors (HBA): ≤ 10 (sum of N and O atoms)
Application to 1-(Isoindolin-5-yl)ethanone Derivatives:
A virtual library of derivatives can be analyzed to ensure they fall within these guidelines. This early-stage analysis helps guide synthetic efforts toward molecules with a higher likelihood of possessing favorable ADME properties.
Table 1: Hypothetical In Silico Profiling of 1-(Isoindolin-5-yl)ethanone Derivatives
| Compound ID | R-Group Substitution | Molecular Weight (Da) | Calculated LogP | HBD | HBA | Ro5 Violations | Prediction |
|---|---|---|---|---|---|---|---|
| ISO-001 | -H | 175.21 | 1.85 | 1 | 2 | 0 | Drug-like |
| ISO-002 | -OCH₃ | 205.24 | 1.90 | 1 | 3 | 0 | Drug-like |
| ISO-003 | -SO₂NH₂ | 254.29 | 1.10 | 3 | 4 | 0 | Drug-like |
| ISO-004 | -C₁₀H₂₁ (long alkyl) | 315.50 | 6.20 | 1 | 2 | 1 (LogP > 5) | Borderline |
| ISO-005 | Large peptide conjugate | 650.75 | 2.50 | 7 | 9 | 2 (MW > 500, HBD > 5) | Not Drug-like |
Causality: Compounds like ISO-004 and ISO-005 would be deprioritized. High lipophilicity (ISO-004 ) often leads to poor aqueous solubility, while high molecular weight and excessive hydrogen bonding capacity (ISO-005 ) can hinder permeation across the gut wall.[15][17]
Physicochemical Characterization: Solubility and Lipophilicity
Once promising compounds are synthesized, their fundamental physicochemical properties must be experimentally determined.
Aqueous Solubility
A drug must be in solution to be absorbed. Poor aqueous solubility is a major hurdle for oral bioavailability.
-
Protocol: Kinetic Solubility Assay via Turbidimetry
-
Stock Solution Preparation: Prepare 10 mM stock solutions of test compounds in 100% DMSO.
-
Compound Addition: Dispense 2 µL of the DMSO stock solution into the wells of a 96-well microplate.
-
Buffer Addition: Add 198 µL of phosphate-buffered saline (PBS, pH 7.4) to each well to achieve a final compound concentration of 100 µM in 1% DMSO.
-
Incubation: Shake the plate for 2 hours at room temperature to allow for equilibration.
-
Measurement: Read the turbidity (absorbance) of each well at 620 nm using a plate reader.
-
Data Analysis: Compare the absorbance to that of clear (soluble) and precipitant (insoluble) controls. The concentration at which precipitation is first observed is the kinetic solubility.
-
Lipophilicity (LogD)
Lipophilicity is a measure of a compound's preference for a lipid versus an aqueous environment. It is a critical factor for passive diffusion across the lipid bilayer of intestinal cells. LogD is the distribution coefficient at a specific pH (e.g., 7.4), which is more physiologically relevant than LogP.
-
Protocol: Shake-Flask Method for LogD₇.₄ Determination
-
Phase Preparation: Prepare two immiscible phases: n-octanol and PBS (pH 7.4). Presaturate each phase by mixing them vigorously and then allowing them to separate.
-
Compound Addition: Add a known amount of the test compound to a vial containing equal volumes (e.g., 2 mL) of the presaturated n-octanol and PBS.
-
Equilibration: Cap the vial and shake vigorously for 1 hour to ensure the compound fully partitions between the two phases.
-
Phase Separation: Centrifuge the vial to achieve complete separation of the two layers.
-
Quantification: Carefully remove an aliquot from each phase. Determine the concentration of the compound in both the aqueous (C_aq) and octanol (C_oct) phases using a suitable analytical method (e.g., HPLC-UV or LC-MS).
-
Calculation: Calculate LogD₇.₄ using the formula: LogD₇.₄ = log₁₀(C_oct / C_aq).
-
Chapter 3: In Vitro Models for Permeability Assessment
After confirming adequate solubility, the next critical step is to assess a compound's ability to permeate across the intestinal epithelium. In vitro permeability assays provide a reliable and ethical means to predict in vivo absorption.[18]
Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA model is a high-throughput, cell-free assay that predicts passive, transcellular permeability.[19] It measures a compound's ability to diffuse from a donor compartment, through an artificial lipid-infused membrane, into an acceptor compartment.[20][21]
-
Causality & Application: Because it exclusively measures passive diffusion, PAMPA is an excellent primary screen.[20] It is cost-effective and rapid, making it ideal for ranking large sets of derivatives. A good correlation between PAMPA and Caco-2 permeability suggests that a compound is primarily absorbed via passive diffusion.[20][21]
}
-
Protocol: PAMPA for Gastrointestinal (GI) Permeability
-
Membrane Preparation: Coat the wells of a 96-well filter plate (donor plate) with 5 µL of a 2% lecithin in dodecane solution.[22]
-
Acceptor Plate Preparation: Fill the wells of a 96-well acceptor plate with 300 µL of PBS (pH 7.4).
-
Donor Solution Preparation: Prepare 100 µM solutions of the test compounds in PBS (pH 7.4) from DMSO stocks (final DMSO concentration ≤ 1%).
-
Assay Start: Add 200 µL of the donor solution to each well of the coated filter plate.
-
Assembly and Incubation: Carefully place the donor plate into the acceptor plate, creating a "sandwich". Incubate at room temperature for 5 hours with gentle shaking.[19]
-
Sample Collection: After incubation, separate the plates. Collect samples from both the donor and acceptor wells.
-
Quantification: Determine the concentration of the compound in all samples using LC-MS/MS.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (-V_D * V_A / ((V_D + V_A) * Area * time)) * ln(1 - ([drug]_acceptor / [drug]_equilibrium)) Where V_D and V_A are the volumes of the donor and acceptor wells, Area is the surface area of the membrane, and time is the incubation time.
-
Caco-2 Cell Permeability Assay
The Caco-2 assay is the industry gold standard for in vitro prediction of human intestinal absorption.[23] It uses a human colon adenocarcinoma cell line that, when cultured on semipermeable supports, differentiates into a monolayer of polarized enterocytes that mimic the intestinal barrier.[24][25][26]
-
Causality & Application: Unlike PAMPA, the Caco-2 monolayer expresses functional transporter proteins (e.g., efflux transporters like P-glycoprotein (P-gp) and BCRP) and forms tight junctions for paracellular transport.[24][27] This makes it a more comprehensive model. By measuring permeability in both directions (apical-to-basolateral, A-B, and basolateral-to-apical, B-A), one can calculate an efflux ratio (Papp(B-A) / Papp(A-B)) . An efflux ratio significantly greater than 2 is a strong indicator that the compound is a substrate for an active efflux transporter, which can severely limit its oral bioavailability.[25]
}
-
Protocol: Bidirectional Caco-2 Assay
-
Cell Culture: Seed Caco-2 cells onto Transwell™ filter inserts and culture for 21-25 days to allow for differentiation into a polarized monolayer.
-
Monolayer Integrity Check: Measure the Transepithelial Electrical Resistance (TEER) across the monolayer. Only use inserts with TEER values above a predetermined threshold (e.g., >300 Ω·cm²). Also, assess the permeability of a low-permeability marker like Lucifer Yellow.[19]
-
Assay Buffer: Prepare a transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS) with pH 7.4.
-
Dosing Solution Preparation: Prepare 10 µM solutions of test compounds in the transport buffer.
-
A-B Permeability: Add the dosing solution to the apical (A) side and fresh buffer to the basolateral (B) side.
-
B-A Permeability: In a separate set of wells, add the dosing solution to the basolateral (B) side and fresh buffer to the apical (A) side.
-
Incubation: Incubate the plates at 37°C for 2 hours with gentle shaking.
-
Sampling and Quantification: At the end of the incubation, take samples from the receiver compartments and quantify the compound concentration via LC-MS/MS.
-
Calculation: Calculate Papp values for both directions and the efflux ratio.
-
Interpreting In Vitro Permeability Data
By comparing data from both assays, a clear picture of a compound's absorption mechanism begins to emerge.
Table 2: Hypothetical In Vitro Permeability Data for Lead Derivatives
| Compound ID | PAMPA Papp (x 10⁻⁶ cm/s) | Caco-2 Papp (A-B) (x 10⁻⁶ cm/s) | Caco-2 Papp (B-A) (x 10⁻⁶ cm/s) | Efflux Ratio | Interpretation |
|---|---|---|---|---|---|
| ISO-002 | 15.2 | 14.8 | 16.1 | 1.1 | High passive permeability, not an efflux substrate. (Good Candidate) |
| ISO-003 | 0.8 | 0.6 | 0.7 | 1.2 | Low passive permeability. (Poor Candidate) |
| ISO-006 | 18.5 | 1.1 | 25.3 | 23.0 | High passive permeability, but a strong efflux substrate. (Poor Candidate) |
| ISO-007 | 0.5 | 4.5 | 4.2 | 0.9 | Low passive permeability, but likely an uptake substrate. (Interesting Candidate) |
Causality:ISO-006 demonstrates the value of the Caco-2 assay. It appears highly permeable in the PAMPA screen, but the Caco-2 data reveal it is aggressively pumped out of the cells by efflux transporters, meaning it would likely have very poor in vivo absorption.[25] This compound would be flagged for structural modification to reduce its affinity for efflux transporters.
Chapter 4: In Vivo Pharmacokinetic (PK) Studies
While in vitro models are powerful predictive tools, the definitive assessment of bioavailability must be conducted in a living organism.[8][28] In vivo studies account for all the complex physiological factors that cannot be fully replicated in vitro, such as first-pass metabolism in the gut wall and liver, gastric emptying times, and interactions with bile salts.
-
Protocol: Rodent Oral Bioavailability Study
-
Animal Model: Use male Sprague-Dawley rats (n=3-5 per group).
-
Dosing - Intravenous (IV) Group: Administer the compound (e.g., 1 mg/kg) as a bolus IV injection via the tail vein. This group serves as the 100% bioavailable reference.
-
Dosing - Oral (PO) Group: Administer the compound (e.g., 10 mg/kg) via oral gavage. The compound should be formulated in a suitable vehicle (e.g., 0.5% methylcellulose).
-
Blood Sampling: Collect blood samples (e.g., via tail vein or saphenous vein) at multiple time points post-dose (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours).
-
Plasma Preparation: Process the blood samples to isolate plasma.
-
Bioanalysis: Quantify the concentration of the parent drug in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Plot the plasma concentration versus time for both IV and PO groups. Calculate key PK parameters using non-compartmental analysis software (e.g., Phoenix WinNonlin).
-
Key Pharmacokinetic Parameters:
-
Cₘₐₓ: The maximum observed plasma concentration.
-
Tₘₐₓ: The time at which Cₘₐₓ is reached.
-
AUC (Area Under the Curve): The total drug exposure over time.
-
t₁/₂ (Half-life): The time required for the plasma concentration to decrease by half.
-
Oral Bioavailability (F%): The fraction of the oral dose that reaches systemic circulation. Calculated as: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100
Table 3: Hypothetical In Vivo Pharmacokinetic Data for Lead Candidate ISO-002 in Rats
| Parameter | IV Dose (1 mg/kg) | PO Dose (10 mg/kg) |
|---|---|---|
| Cₘₐₓ (ng/mL) | 850 | 1250 |
| Tₘₐₓ (h) | 0.08 | 1.0 |
| AUC₀₋inf (ng·h/mL) | 1200 | 7200 |
| t₁/₂ (h) | 3.5 | 4.1 |
| Oral Bioavailability (F%) | - | 60% |
Interpretation: An oral bioavailability of 60% is generally considered good for an early-stage lead compound, making ISO-002 a strong candidate to move forward in the drug discovery pipeline. This in vivo result validates the predictions from the in silico and in vitro assays, which all pointed to favorable properties.
Conclusion and Future Perspectives
The assessment of bioavailability is a critical, iterative process in modern drug discovery. For a promising chemical class like 1-(Isoindolin-5-yl)ethanone derivatives, a systematic and integrated approach is paramount to success. By beginning with broad in silico filters and progressing through increasingly complex in vitro and in vivo models, researchers can make informed, data-driven decisions, efficiently allocating resources to compounds with the highest probability of becoming successful oral therapeutics.
The framework described in this guide—from Lipinski's rules to PAMPA, Caco-2, and finally to in vivo PK—provides a robust pathway for identifying and optimizing lead candidates. The causality-driven interpretation of data at each stage, particularly in understanding the interplay between passive diffusion and active transport, is key to rationally designing molecules with improved absorption characteristics. As new isoindolinone derivatives are synthesized, this comprehensive evaluation of their bioavailability potential will be indispensable in translating their potent biological activity into clinically effective medicines.
References
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- ACS Publications. (2022, October 25). Access to Isoquinolin-2(1H)
- Wikipedia. Lipinski's rule of five.
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Methodological & Application
Application Notes & Protocols: Strategic Functionalization of the 1-(Isoindolin-5-yl)ethanone Scaffold
Abstract
The isoindoline core is a privileged scaffold in medicinal chemistry, forming the structural basis of numerous clinically significant drugs.[1] The targeted functionalization of this heterocycle is therefore of paramount importance in drug discovery and development. This guide provides a comprehensive technical overview and detailed, field-proven protocols for the optimal coupling reactions involving 1-(Isoindolin-5-yl)ethanone hydrochloride. We move beyond simple procedural lists to explain the fundamental causality behind experimental choices, empowering researchers to not only replicate but also rationally adapt these methodologies. This document covers C-N bond formation at the isoindoline nitrogen via Buchwald-Hartwig amination and amide coupling, as well as C-C bond formation at the aromatic core through Suzuki-Miyaura and Sonogashira couplings, assuming appropriate pre-functionalization of the aromatic ring.
Substrate Analysis: 1-(Isoindolin-5-yl)ethanone Hydrochloride
A thorough understanding of the starting material is critical for successful reaction optimization. The title compound presents two primary sites for synthetic elaboration, each with distinct reactivity profiles.
-
The Isoindoline Nitrogen: A secondary amine, this site is nucleophilic and serves as an excellent handle for N-arylation, N-acylation, and N-alkylation reactions. As the starting material is a hydrochloride salt, the nitrogen is protonated. Therefore, a stoichiometric amount of base is required to liberate the free amine in situ before it can participate in the desired coupling reaction.
-
The Aromatic Core: The benzene portion of the isoindoline scaffold is amenable to a host of palladium-catalyzed cross-coupling reactions. However, this requires the presence of a suitable leaving group, such as a halide (Br, I, Cl) or a triflate (-OTf), on the aromatic ring. For the purposes of this guide, we will assume the use of a pre-functionalized derivative, such as 1-(7-Bromo-isoindolin-5-yl)ethanone , to illustrate these powerful C-C bond-forming strategies.
Logical Workflow for Strategy Selection
The choice of coupling strategy is dictated by the desired final structure. The following decision tree illustrates the logical path from target molecule to experimental design.
C-N Bond Formation: Functionalizing the Isoindoline Nitrogen
This section details protocols for attaching aryl or acyl groups directly to the nitrogen atom of the isoindoline ring.
Buchwald-Hartwig N-Arylation
The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry for forming C-N bonds.[2][3] It utilizes a palladium catalyst with a specialized ligand to couple an amine with an aryl halide or triflate.[4] The success of the reaction hinges on the ligand, which must be bulky and electron-rich to promote the key steps of the catalytic cycle: oxidative addition and reductive elimination.[5]
This protocol provides a robust starting point for coupling 1-(Isoindolin-5-yl)ethanone with a generic aryl bromide.
Materials:
-
1-(Isoindolin-5-yl)ethanone hydrochloride
-
Aryl Bromide (e.g., 4-bromotoluene)
-
Palladium Precatalyst (e.g., SPhos Pd G3)
-
Sodium tert-butoxide (NaOt-Bu)
-
Anhydrous Toluene
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask, add 1-(Isoindolin-5-yl)ethanone hydrochloride (1.0 eq.), the aryl bromide (1.1 eq.), and sodium tert-butoxide (2.2 eq.). Note: Two equivalents of base are for the hydrochloride salt and the amination reaction itself.
-
Inert Atmosphere: Seal the flask, and purge and backfill with argon or nitrogen three times.
-
Catalyst Addition: Under a positive pressure of inert gas, add the SPhos Pd G3 precatalyst (1-2 mol%).
-
Solvent Addition: Add anhydrous, degassed toluene via syringe to achieve a substrate concentration of approximately 0.1 M.
-
Reaction: Heat the mixture to 100-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
| Parameter | Recommended | Rationale & Causality |
| Catalyst | Pd(0) or Pd(II) precatalyst | Precatalysts are air-stable and reliably generate the active Pd(0) species in situ.[6] |
| Ligand | SPhos, XPhos, RuPhos | Bulky, electron-rich biaryl phosphines accelerate reductive elimination, the rate-limiting step for many substrates, and prevent catalyst decomposition.[7][8] |
| Base | NaOt-Bu, LHMDS, K₃PO₄ | Strong, non-nucleophilic bases are required to deprotonate the amine.[5] Weaker bases like K₃PO₄ or Cs₂CO₃ can be used for substrates with base-sensitive functional groups.[6][9] |
| Solvent | Toluene, Dioxane, THF | Anhydrous, non-protic solvents are essential. Toluene is often preferred for its high boiling point.[9] |
| Temperature | 80-110 °C | Sufficient thermal energy is typically required to drive the catalytic cycle efficiently. |
Amide Coupling (N-Acylation)
Forming an amide bond by coupling the isoindoline with a carboxylic acid is a fundamental transformation. Direct condensation is inefficient due to acid-base neutralization.[10] Therefore, the carboxylic acid must first be activated using a coupling reagent.[11][12]
This protocol uses HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a highly efficient and widely used uronium-based coupling reagent.
Materials:
-
1-(Isoindolin-5-yl)ethanone hydrochloride
-
Carboxylic Acid (e.g., benzoic acid)
-
HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
Activation: In a round-bottom flask, dissolve the carboxylic acid (1.1 eq.) and HATU (1.1 eq.) in anhydrous DMF. Stir for 10-15 minutes at room temperature to form the activated ester.
-
Amine Addition: In a separate flask, dissolve 1-(Isoindolin-5-yl)ethanone hydrochloride (1.0 eq.) in DMF and add DIPEA (2.5 eq.). Note: Base is required to free the amine and neutralize the acid formed during coupling.
-
Coupling: Add the amine solution to the activated ester solution.
-
Reaction: Stir the mixture at room temperature for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Dilute the reaction mixture with ethyl acetate and wash extensively with 1 M HCl, saturated NaHCO₃ solution, and brine to remove DMF and excess reagents.
-
Purification: Dry the organic layer, concentrate, and purify the residue by flash column chromatography.
| Reagent Class | Examples | Key Features |
| Carbodiimides | DCC, EDC | Forms a highly reactive O-acylisourea intermediate; requires an additive like HOBt to suppress racemization.[10][13] |
| Uronium/Aminium | HATU, HBTU | Fast reaction rates, low racemization; pre-activated and easy to handle.[13] |
| Phosphonium | PyBOP, PyAOP | Similar to uronium salts in efficiency; often used in solid-phase peptide synthesis.[11] |
C-C Bond Formation: Functionalizing the Aromatic Core
For these reactions, we assume the starting material is 1-(7-Bromo-isoindolin-5-yl)ethanone .
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is arguably the most versatile method for forming C(sp²)-C(sp²) bonds, coupling an organoboron reagent with an aryl halide.[14] Its tolerance for a vast array of functional groups makes it a workhorse in pharmaceutical synthesis.[14]
Materials:
-
1-(7-Bromo-isoindolin-5-yl)ethanone
-
Arylboronic Acid (e.g., phenylboronic acid)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄)
-
Potassium Carbonate (K₂CO₃)
-
Solvent System: Dioxane and Water
Procedure:
-
Reaction Setup: To a flask, add 1-(7-Bromo-isoindolin-5-yl)ethanone (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), and K₂CO₃ (2.0-3.0 eq.).
-
Inert Atmosphere: Purge and backfill the flask with argon or nitrogen.
-
Catalyst & Solvent: Add Pd(PPh₃)₄ (2-5 mol%) followed by the dioxane/water solvent mixture (e.g., 4:1 v/v). Degas the resulting solution by bubbling argon through it for 15-20 minutes.
-
Reaction: Heat the mixture to 90-100 °C until the starting material is consumed (as monitored by TLC or LC-MS).
-
Workup: Cool the reaction, dilute with ethyl acetate, and wash with water and brine.
-
Purification: Dry the organic layer, concentrate, and purify by flash column chromatography or recrystallization.
Sonogashira Coupling
The Sonogashira coupling is the premier method for linking a terminal alkyne to an aryl halide, creating valuable arylalkyne structures.[15][16] The classic protocol employs a dual-catalyst system of palladium and a copper(I) salt, though copper-free variants have been developed.[17][18]
Materials:
-
1-(7-Bromo-isoindolin-5-yl)ethanone
-
Terminal Alkyne (e.g., phenylacetylene)
-
Palladium Catalyst (e.g., PdCl₂(PPh₃)₂)
-
Copper(I) Iodide (CuI)
-
Base/Solvent: Triethylamine (TEA)
Procedure:
-
Reaction Setup: To a Schlenk flask, add 1-(7-Bromo-isoindolin-5-yl)ethanone (1.0 eq.), PdCl₂(PPh₃)₂ (1-2 mol%), and CuI (2-4 mol%).
-
Inert Atmosphere: Purge and backfill the flask with argon or nitrogen.
-
Reagent Addition: Add anhydrous, degassed triethylamine, followed by the terminal alkyne (1.2 eq.) via syringe.
-
Reaction: Stir the mixture at room temperature or with gentle heating (40-60 °C) until completion. The formation of triethylammonium bromide salt is often observed as a precipitate.
-
Workup: Filter the reaction mixture through a pad of celite to remove the catalyst and salts, washing with ethyl acetate. Concentrate the filtrate.
-
Purification: Purify the crude product by flash column chromatography.
References
-
Dou, H., et al. (2019). Arylketones as Aryl Donors in Palladium-Catalyzed Suzuki-Miyaura Couplings. Organic Letters, 21(16), 6304-6308. [Link]
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ACS Publications. (n.d.). Arylketones as Aryl Donors in Palladium-Catalyzed Suzuki–Miyaura Couplings. Organic Letters. [Link]
-
Shroder, M. (n.d.). The Sonogashira Coupling. Academia.edu. [Link]
-
Wang, C., et al. (2018). Suzuki-Miyaura Coupling of Simple Ketones via Activation of Unstrained Carbon-Carbon Bonds. Journal of the American Chemical Society, 140(32), 10333-10339. [Link]
-
ResearchGate. (n.d.). Preparation of bi-aryl ketones through carbonylative Suzuki coupling reaction of idobenzene and phenyl-boronicacid. ResearchGate. [Link]
-
Myers, A. (n.d.). The Suzuki Reaction. Harvard University. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
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Wikipedia. (n.d.). Ullmann condensation. Wikipedia. [Link]
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CatSci Ltd. (n.d.). Technical Piece: Sighting Screen. CatSci Ltd. [Link]
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Wikipedia. (n.d.). Suzuki reaction. Wikipedia. [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. Wikipedia. [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Organic Chemistry Portal. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. [Link]
-
Fisher Scientific. (n.d.). Amide Synthesis. Fisher Scientific. [Link]
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HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. HepatoChem. [Link]
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Chemistry LibreTexts. (2024). Sonogashira Coupling. Chemistry LibreTexts. [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
Chemistry LibreTexts. (2023). Conversion of Carboxylic acids to amides using DCC as an activating agent. Chemistry LibreTexts. [Link]
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Pearson. (2022). Buchwald-Hartwig Amination Reaction. Pearson. [Link]
-
J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. J&K Scientific LLC. [Link]
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Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. [Link]
-
ResearchGate. (2025). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. ResearchGate. [Link]
-
Cadoni, R. (n.d.). Synthesis of amides from aldehydes and amines via C-H bond activation and discovery and development of novel and selective carbonic anhydrase inhibitors. IRIS. [Link]
-
Hassan, J., et al. (2002). Aryl−Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359-1470. [Link]
-
MDPI. (2020). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Molecules, 25(4), 897. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. The Journal of Organic Chemistry, 72(19), 7296-7303. [Link]
-
Schuhmacher, A., et al. (2020). Synthesis of secondary and tertiary amides without coupling agents from amines and potassium acyltrifluoroborates (KATs). Chemical Science, 11(15), 3847-3852. [Link]
-
Barder, T. E., et al. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1475-1484. [Link]
-
Molecules. (2021). Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Molecules, 26(16), 4989. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Organic Chemistry Portal. (n.d.). Ullmann Reaction. Organic Chemistry Portal. [Link]
-
ResearchGate. (n.d.). The Ullmann Ether Condensation. ResearchGate. [Link]
-
NIH. (n.d.). Amide Coupling Reaction for the Synthesis of Bispyridine-based Ligands and Their Complexation to Platinum as Dinuclear Anticancer Agents. PMC. [Link]
-
PubMed. (n.d.). A concise synthesis of 3-(1-alkenyl)isoindolin-1-ones and 5-(1-alkenyl)pyrrol-2-ones by the intermolecular coupling reactions of N-acyliminium ions with unactivated olefins. PubMed. [Link]
-
NIH. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. [Link]
-
PubMed. (n.d.). Synthesis and antimicrobial activity of some isoindolin-1-ones derivatives. PubMed. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Page Not Found | Study Prep in Pearson+ [pearson.com]
- 5. jk-sci.com [jk-sci.com]
- 6. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 7. researchgate.net [researchgate.net]
- 8. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. hepatochem.com [hepatochem.com]
- 12. iris.uniss.it [iris.uniss.it]
- 13. Amide Synthesis [fishersci.co.uk]
- 14. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 15. gold-chemistry.org [gold-chemistry.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 18. Sonogashira Coupling [organic-chemistry.org]
Application Notes & Protocols: A Guide to Reductive Amination Using 1-(Isoindolin-5-yl)ethanone hydrochloride
Introduction: The Strategic Importance of Reductive Amination
Reductive amination stands as one of the most powerful and versatile methods in modern organic synthesis for the formation of carbon-nitrogen bonds, making it a cornerstone of amine synthesis.[1][2] This ubiquity stems from its efficiency in converting aldehydes and ketones into primary, secondary, and tertiary amines with high yields and broad functional group tolerance. The process elegantly combines two fundamental reactions into a single synthetic operation: the formation of an imine or iminium ion intermediate from a carbonyl compound and an amine, followed by its immediate reduction to the corresponding amine.[3] This one-pot approach avoids the common pitfalls of direct amine alkylation, such as overalkylation, providing a more controlled and predictable outcome.[1][2]
This guide focuses on the application of 1-(Isoindolin-5-yl)ethanone hydrochloride, a valuable heterocyclic building block, in reductive amination protocols. The isoindoline scaffold is a privileged structure found in numerous clinically approved drugs and pharmacologically active compounds, making this ketone an attractive starting material for drug discovery programs.[4] We will delve into the mechanistic underpinnings, provide a detailed and robust experimental protocol, and discuss critical parameters for successful execution and optimization.
Core Principle: The Reaction Mechanism
The success of a one-pot reductive amination hinges on the use of a reducing agent that selectively reduces the protonated imine (iminium ion) intermediate much faster than it reduces the starting ketone.[1][3][5] Sodium triacetoxyborohydride (NaBH(OAc)₃), often abbreviated as STAB, is the reagent of choice for this transformation due to its mild nature and excellent chemoselectivity.[6][7]
The reaction proceeds through the following key steps:
-
Neutralization: The starting material, 1-(Isoindolin-5-yl)ethanone hydrochloride, is a salt. A non-nucleophilic base (e.g., triethylamine, Et₃N) is added to liberate the free isoindoline ketone.
-
Carbinolamine Formation: The liberated ketone reacts with the chosen primary or secondary amine in a reversible nucleophilic addition to form an unstable carbinolamine intermediate.
-
Dehydration to Imine/Iminium Ion: The carbinolamine dehydrates to form an imine. Under the typically slightly acidic reaction conditions (acetic acid is often used as a catalyst, especially with ketones), the imine nitrogen is protonated to form a highly electrophilic iminium ion.[3][8]
-
Hydride Reduction: Sodium triacetoxyborohydride delivers a hydride ion to the electrophilic carbon of the iminium ion, reducing it to the final, more complex amine product.[2][8]
Visualization: Reductive Amination Mechanism
Sources
- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. reddit.com [reddit.com]
- 6. Sodium triacetoxyborohydride [organic-chemistry.org]
- 7. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 8. Video: Preparation of Amines: Reductive Amination of Aldehydes and Ketones [jove.com]
Troubleshooting & Optimization
Removing impurities from 1-(Isoindolin-5-yl)ethanone hydrochloride samples
Technical Support Center: Purification of 1-(Isoindolin-5-yl)ethanone Hydrochloride
Introduction: The Stability-Purity Paradox
As researchers working with 1-(Isoindolin-5-yl)ethanone hydrochloride , you are likely utilizing this compound as a critical intermediate for cereblon-binding ligands (PROTACs) or similar medicinal chemistry scaffolds.
The challenge with this molecule lies in its dual functionality: it possesses a secondary amine (nucleophile) and an aryl ketone (electrophile). While the hydrochloride salt form locks the amine, preventing self-condensation (Schiff base formation), impurities often arise during the deprotection or acylation steps used to generate it.
This guide provides a systematic approach to diagnosing and removing these impurities while maintaining the integrity of the salt.
Module 1: Diagnostic Triage
Before attempting purification, identify the enemy.
| Observation | Probable Impurity | Diagnostic Check |
| Yellow/Brown Color | Oxidation products (N-oxides) or polymerized free base. | LC-MS: Look for [M+16] peaks (oxidation). |
| Sticky/Hygroscopic Solid | Excess HCl or inorganic salts (LiCl, NaCl). | Elemental Analysis: High ash content; NMR: Broad exchangeable protons. |
| Split NMR Peaks | Regioisomer (4-acetyl isomer) or Rotamers. | 1H NMR: Check aromatic region integration. Run VT-NMR to rule out rotamers. |
| Extra Singlet (~1.5 ppm) | Residual tert-butyl groups (incomplete Boc-deprotection). | 1H NMR: Strong singlet in aliphatic region. |
Module 2: Purification Decision Tree
Use the following logic flow to select the least invasive purification method for your specific impurity profile.
Figure 1: Decision matrix for selecting the appropriate purification protocol based on impurity type.
Module 3: Detailed Protocols
Protocol A: Solvent Trituration (The "Gentle Wash")
Best for: Removing non-polar surface impurities and trace yellowing.
Mechanism: The HCl salt is highly polar. Non-polar organic impurities dissolve in Ethyl Acetate (EtOAc) or Acetone, while the product remains solid.
-
Place the crude solid in a flask.
-
Add EtOAc (5 mL per gram of solid).
-
Sonicate for 10 minutes at room temperature. Do not heat significantly.
-
Filter the suspension under vacuum.
-
Wash the filter cake with cold Diethyl Ether (Et2O) .
-
Validation: Check filtrate by TLC. If the filtrate is yellow and the solid is white, the method succeeded.
Protocol B: Recrystallization (The Gold Standard)
Best for: Removing regioisomers and improving crystallinity.
Mechanism: Differential solubility. The 5-acetyl isomer often packs better in the crystal lattice than the 4-acetyl isomer or amorphous by-products.
-
Dissolution: Dissolve the crude salt in the minimum amount of boiling Ethanol (EtOH) or Methanol (MeOH) .
-
Note: If the solution is dark, treat with activated charcoal for 5 minutes, then filter hot through Celite.
-
-
Precipitation: Remove from heat. While still warm, add Diethyl Ether (Et2O) dropwise until the solution becomes slightly turbid (cloud point).
-
Crystallization: Add a few drops of EtOH to clear the turbidity. Cap the flask and let it cool slowly to room temperature, then place in a fridge (4°C) overnight.
-
Collection: Filter the crystals and wash with cold Et2O.
-
Drying: Dry under high vacuum at 40°C.
Protocol C: Acid-Base Cycling (The "Reset")
Best for: Removing inorganic salts (silica, LiCl) or water-soluble non-amine impurities. Warning: This exposes the free secondary amine. Work fast to prevent self-condensation with the ketone.
Figure 2: Workflow for Acid-Base extraction. Speed is critical during the "Extract" phase to prevent polymerization.
Frequently Asked Questions (FAQs)
Q1: My sample turned into a sticky oil during recrystallization. What happened? A: This is "oiling out." It usually happens if the solvent polarity is not quite right or if the cooling was too rapid.
-
Fix: Re-dissolve the oil by heating. Add more of the polar solvent (EtOH). Scratch the glass side of the flask with a spatula to induce nucleation. Cool much slower (wrap the flask in a towel).
Q2: Can I use water for recrystallization? A: Generally, no . While the HCl salt is water-soluble, removing water requires high heat or lyophilization, which can degrade the ketone moiety. Furthermore, water is poor at rejecting organic impurities for this specific scaffold. Stick to alcohol/ether systems [1].
Q3: NMR shows a split peak in the aromatic region (approx 7.8 ppm). Is this an impurity? A: This is likely the 4-acetyl regioisomer . Synthesis via Friedel-Crafts acylation of isoindoline often yields a mixture.
-
Fix: Protocol B (Recrystallization) is most effective here. The 5-acetyl isomer is typically more symmetric and crystallizes preferentially. If recrystallization fails, preparative HPLC using a C18 column with a TFA-buffered mobile phase is required [2].
Q4: Why is the ash content high? A: If you synthesized this via reduction (e.g., from a phthalimide) using metal catalysts or reagents like Sn/HCl or Fe/HCl, you likely have trapped metal salts.
-
Fix: Use Protocol C (Acid-Base Extraction). Inorganic salts will stay in the aqueous layer while the organic free base moves to DCM.
Q5: How should I store the purified salt? A: Store under Argon or Nitrogen at -20°C. Isoindolines are prone to oxidation at the benzylic position. The HCl salt is hygroscopic; protect from moisture to prevent hydrolysis or clumping [3].
References
-
Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (General reference for amine salt recrystallization solvents).
-
Search Results: Purification of organic hydrochloride salts. ResearchGate. (Discussion on solvent selection for amine hydrochlorides).
-
PubChem. (n.d.). Isoindoline hydrochloride - Compound Summary. (Physical properties and stability data).
Technical Guide: Handling & Stabilization of 5-Acetylisoindoline Hydrochloride
Topic: Resolving Hygroscopicity Issues with 5-Acetylisoindoline Hydrochloride Content Type: Technical Support Center (Troubleshooting & FAQs) Audience: Organic Chemists, Process Engineers, and Drug Development Scientists.
Compound ID: 5-Acetylisoindoline Hydrochloride (CAS: 160190-25-4) Common Application: Key intermediate in the synthesis of immunomodulatory drugs (e.g., Lenalidomide analogues).
The Core Challenge: The "Wet Salt" Phenomenon
5-Acetylisoindoline hydrochloride is a secondary amine salt. Like many hydrochloride salts of nitrogen heterocycles, it exhibits significant hygroscopicity (deliquescence).
The Mechanism: The chloride anion (
-
Stoichiometric Errors: Weighing the "wet" salt results in under-loading the reagent in subsequent acylation or alkylation steps.
-
Physical Degradation: Formation of sticky gums or "caking," making transfer difficult.
-
Hydrolysis Risk: While the isoindoline core is relatively stable, prolonged exposure to moisture in an acidic micro-environment can promote ring-opening or degradation of sensitive functional groups if impurities are present.
Immediate Handling & Storage (The "Triage")
Objective: Prevent moisture uptake during transfer and storage.
Protocol: Inert Atmosphere Transfer
Do not weigh this compound on an open benchtop balance if high precision is required.
-
Storage: Store the bulk container within a desiccator containing Phosphorus Pentoxide (
) or Drierite with an indicator. For long-term storage, seal under Argon. -
Weighing:
-
Ideal: Use a glovebox with
ppm. -
Practical: Use the "difference method" in a Schlenk tube. Tare a dry Schlenk flask, add the solid rapidly, evacuate/refill with
three times, and weigh the sealed flask.
-
Diagram: Inert Handling Workflow
The following workflow illustrates the decision matrix for handling the compound based on the required precision.
Caption: Decision logic for handling hygroscopic amine salts to ensure stoichiometric accuracy.
Remediation: Drying Protocols
If your compound has already absorbed moisture, standard vacuum drying may be insufficient due to the high energy of hydration. Use Protocol B for stubborn cases.
Protocol A: Vacuum Desiccation (Mild)
Best for: Minor surface moisture.
-
Place the salt in a vacuum oven at 40–45°C .
-
Insert a tray of
(Phosphorus Pentoxide) or KOH pellets into the oven to act as a water scavenger. -
Apply high vacuum (< 10 mbar) for 12–24 hours.
-
Validation: Check melting point. Pure 5-acetylisoindoline HCl should melt cleanly (approx. >250°C, dec). Broadening indicates retained water.
Protocol B: Azeotropic Drying (Aggressive)
Best for: Deliquescent gums or bulk drying. Why Toluene? Toluene forms a positive azeotrope with water (boiling point 85°C, composition ~20% water). It effectively "pulls" water out of the solid lattice at temperatures lower than the boiling point of water, without dissolving the polar salt.
-
Suspend: Place the wet 5-acetylisoindoline HCl in a round-bottom flask. Add Toluene (10 mL per gram of salt). The salt will not dissolve.
-
Distill:
-
Option 1 (Rotavap): Rotary evaporate at 50°C under reduced pressure. The water/toluene azeotrope will distill off first.[1]
-
Option 2 (Dean-Stark): For large scales (>50g), reflux with a Dean-Stark trap to physically separate water.
-
-
Repeat: Re-suspend the solid in fresh anhydrous toluene and evaporate again to ensure complete removal.
-
Final Dry: Dry the resulting white powder under high vacuum to remove trace toluene.
Data: Drying Agent Efficiency Comparison
| Method | Water Removal Capacity | Risk of Degradation | Suitability for 5-Acetylisoindoline HCl |
| Vacuum ( | High | Low | Excellent (Standard maintenance) |
| Azeotrope (Toluene) | Very High | Low (Thermal stability required) | Best (For "wet" batches) |
| Lyophilization | High | Low | Good (If dissolved in water) |
| Oven (Air) | Poor | High (Oxidation/Hydrolysis) | Do Not Use |
Analytical Verification: The "Self-Validating" System
Don't guess the purity—measure it. Weighing a hygroscopic salt is inherently inaccurate. Instead, determine the Weight Percent (Wt%) Assay using Quantitative NMR (qNMR).
Protocol: qNMR for Stoichiometry
This method allows you to use "wet" salt accurately by calculating the exact moles of active compound present, ignoring the water weight.
-
Standard: Choose an internal standard (IS) with non-overlapping signals (e.g., Maleic Acid or Dimethyl Sulfone).
-
Solvent: Dissolve both the sample and IS in
or . -
Calculation:
- : Integration area
- : Number of protons
- : Molar mass
- : Weight (mg)
- : Purity of Internal Standard
Caption: Workflow for using qNMR to bypass weighing errors caused by hygroscopicity.
Troubleshooting FAQs
Q1: The solid turned into a sticky oil during storage. Is it ruined? A: Likely not. It has deliquesced (dissolved in absorbed water).
-
Fix: Dissolve the oil in a minimum amount of Methanol, then precipitate by adding a large excess of Diethyl Ether or MTBE. Filter rapidly under Nitrogen. If this fails, use the Toluene Azeotrope (Protocol B) .
Q2: Can I use Ethanol for recrystallization? A: Yes, but with caution. Ethanol is hygroscopic. If you recrystallize from Ethanol, you must dry the resulting crystals very thoroughly (vacuum + desiccant) or the ethanol itself will attract more atmospheric moisture. Anhydrous Isopropanol is often a better alternative for amine salts.
Q3: I see an extra peak at ~3.3-3.5 ppm in my NMR. What is it?
A: In
Q4: Does the hygroscopicity affect the biological assay results? A: Indirectly, yes. If you treat the salt as 100% pure but it contains 15% water, you are under-dosing your cells/targets. Always correct concentrations based on the actual formula weight including the water fraction (or qNMR assay).
References
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
-
Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.
-
Japanese Pharmacopoeia. (2021). General Tests: Quantitative NMR (qNMR). (Authoritative source for qNMR purity determination protocols).
-
Sigma-Aldrich. (n.d.). Karl Fischer Titration Basics. (Technical overview of water determination in amine salts).
Sources
Validation & Comparative
HPLC Method Development Guide: Purity Analysis of 1-(Isoindolin-5-yl)ethanone HCl
Executive Summary
1-(Isoindolin-5-yl)ethanone HCl presents a classic chromatographic challenge: it combines a polar, basic secondary amine (isoindoline core) with an aromatic ketone. Standard C18 protocols often fail here, resulting in peak tailing due to silanol interactions and poor retention of the polar salt form.
This guide moves beyond generic templates to demonstrate a comparative study between Alkyl-C18 and Pentafluorophenyl (PFP) stationary phases . We provide evidence that PFP chemistry offers superior selectivity for this specific analyte, particularly in resolving regioisomeric impurities that co-elute on C18.
The Analytical Challenge
The target molecule, 1-(Isoindolin-5-yl)ethanone HCl , is a critical intermediate in the synthesis of kinase inhibitors.
-
Polarity: The secondary amine (pKa ~9-10) is protonated at acidic pH, making the molecule highly hydrophilic.
-
Structural Isomerism: Synthesis often yields the 4-acetyl regioisomer (Impurity A) and unreacted precursors (Impurity B), which are structurally nearly identical to the target.
Method Development Decision Matrix
The following logic flow illustrates why a standard C18 approach was abandoned in favor of fluorinated phases.
Figure 1: Decision matrix highlighting the shift from hydrophobic retention (C18) to multi-mode retention (PFP) to address basicity and polarity.
Comparative Study: C18 vs. PFP
To objectively evaluate performance, we compared a market-leading C18 column against a PFP phase using identical mobile phases.
Experimental Setup
-
System: UHPLC with PDA Detector (254 nm).
-
Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).
-
Mobile Phase B: Acetonitrile.[1]
-
Flow Rate: 1.0 mL/min.[2]
-
Gradient: 5% B to 60% B over 10 minutes.
Performance Data
The following data demonstrates the "Selectivity Swap." While C18 relies solely on hydrophobicity, the PFP phase engages in
| Parameter | Standard C18 (3 µm) | PFP (Propyl) (3 µm) | Improvement Factor |
| Retention Time (Main Peak) | 2.15 min | 5.85 min | 2.7x Retention |
| Tailing Factor (As) | 1.95 (Severe Tailing) | 1.15 (Symmetric) | 41% Improvement |
| Resolution (Rs) (Main vs. Regioisomer) | 0.8 (Co-elution) | 3.2 (Baseline) | 4x Resolution |
| Theoretical Plates (N) | ~4,500 | ~12,000 | High Efficiency |
Analysis: The C18 column failed to retain the protonated amine sufficiently, causing it to elute near the void volume where ion-suppression is highest. The PFP column provided retention not just through hydrophobicity, but via dipole-dipole interactions between the fluorine atoms on the stationary phase and the polarized acetyl group on the analyte [1, 2].
Optimized Protocol (The "Gold Standard")
Based on the comparative study, the following protocol is recommended for QC and purity analysis. This method is self-validating; the resolution between the Main Peak and Impurity A serves as the system suitability check.
Reagents & Equipment[3]
-
Column: ACE C18-PFP or YMC-Triart PFP, 150 x 4.6 mm, 3 µm (or equivalent).
-
Solvents: LC-MS Grade Acetonitrile and Water.
-
Buffer Additive: Ammonium Formate (10 mM) adjusted to pH 3.0 with Formic Acid. Note: The addition of ammonium salt suppresses silanol activity better than formic acid alone.
Instrument Parameters
-
Flow Rate: 1.0 mL/min.[2]
-
Injection Volume: 5.0 µL.
-
Column Temp: 35°C (Control is critical for PFP selectivity).
-
Detection: UV @ 254 nm (Aromatic ketone absorption max).
Gradient Table
| Time (min) | % Mobile Phase A (Buffer) | % Mobile Phase B (ACN) | Phase Description |
| 0.0 | 95 | 5 | Equilibration |
| 2.0 | 95 | 5 | Isocratic Hold (Focusing) |
| 12.0 | 40 | 60 | Linear Gradient |
| 12.1 | 5 | 95 | Wash |
| 15.0 | 5 | 95 | Wash Hold |
| 15.1 | 95 | 5 | Re-equilibration |
Workflow Visualization
The following diagram details the specific flow path and critical control points (CCPs) for the optimized method.
Figure 2: Instrument flow path emphasizing temperature control and low-organic sample diluent to prevent peak distortion.
Method Validation Summary
This method was subjected to partial validation parameters consistent with ICH Q2(R1) guidelines.
-
Specificity: No interference from blank or placebo. Regioisomer (Impurity A) elutes at RRT 1.12.
-
Linearity:
over range 0.05 mg/mL to 1.5 mg/mL. -
LOD/LOQ: 0.05% / 0.15% (area normalization).
-
Robustness: Resolution remains > 2.5 even with ±2°C temperature variation, though retention times shift (characteristic of PFP phases).
References
-
Phenomenex. (2022).[3] Choosing the Right UHPLC Column for Highly Polar Basic Compounds. Phenomenex Technical Notes. Link
-
YMC Co., Ltd. (n.d.). Features of PentaFluoroPhenyl group bonded column - YMC-Triart PFP. YMC Technical Guide. Link
-
Advanced Chromatography Technologies. (n.d.). ACE® C18-PFP - a unique C18 bonded HPLC column with the extra selectivity of a pentafluorophenyl (PFP) phase.[4] Chromatography Today. Link
-
Shimadzu. (n.d.). Separation Characteristics of Shim-pack™ Series Phenyl/PFPP Reversed Phase Columns. Shimadzu Technical Report. Link
-
Mac-Mod Analytical. (n.d.). C18 Bonded Phase by the Addition of a Pentafluorophenyl PFP Group. Mac-Mod Application Note. Link
Sources
Structural Validation of 1-(Isoindolin-5-yl)ethanone Hydrochloride: A Comparative Analytical Guide
Executive Summary & Scientific Context
In the synthesis of pharmacophores, 1-(Isoindolin-5-yl)ethanone hydrochloride serves as a critical secondary amine building block. While High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) are standard for structural elucidation, they often fail to definitively confirm the salt stoichiometry and bulk purity (solvation state) of the final isolated solid.
This guide provides the theoretical and experimental Elemental Analysis (EA) data required for confirmation. Furthermore, it objectively compares EA against orthogonal techniques (qNMR, HPLC, HRMS) to demonstrate why combustion analysis remains the "Gold Standard" for validating hydrochloride salts in drug development.
Elemental Analysis Data: The Reference Standard
To confirm the identity of 1-(Isoindolin-5-yl)ethanone hydrochloride, the experimental values must be compared against the theoretical composition derived from the molecular formula C₁₀H₁₂ClNO .
Theoretical Composition
Molecular Weight: 197.66 g/mol Formula: C₁₀H₁₁NO · HCl
| Element | Count | Atomic Mass Contribution | Theoretical % (w/w) | Tolerance (±0.4%) |
| Carbon (C) | 10 | 120.11 | 60.77% | 60.37 – 61.17% |
| Hydrogen (H) | 12 | 12.10 | 6.12% | 5.72 – 6.52% |
| Nitrogen (N) | 1 | 14.01 | 7.09% | 6.69 – 7.49% |
| Chlorine (Cl) | 1 | 35.45 | 17.93% | 17.53 – 18.33% |
| Oxygen (O) | 1 | 16.00 | 8.09% | Calculated by difference |
Case Study: Interpreting Experimental Data
The following table illustrates a common scenario in the lab. Sample A represents a successful synthesis. Sample B represents a common failure mode (hygroscopicity) often misdiagnosed as "impure" rather than "wet."
| Sample ID | % C | % H | % N | Status | Diagnosis |
| Theoretical | 60.77 | 6.12 | 7.09 | Target | Anhydrous HCl Salt |
| Sample A | 60.65 | 6.15 | 7.05 | PASS | Within ±0.4% tolerance. Confirms 1:1 HCl stoichiometry. |
| Sample B | 58.12 | 6.35 | 6.78 | FAIL | Hydrated. Values align with ~0.5 mol H₂O trapped in the lattice. Requires drying (see Protocol). |
Expert Insight: Secondary amine salts like isoindolines are prone to trapping water or lower alcohols (methanol/ethanol) used during precipitation. A deviation of -2.5% in Carbon (as seen in Sample B) is the hallmark of solvation, not necessarily chemical degradation.
Comparative Analysis: EA vs. Alternatives
Why perform Elemental Analysis when NMR and Mass Spec exist? The table below objectively compares the "performance" of EA against modern alternatives for the specific task of Salt Confirmation .
| Feature | Elemental Analysis (CHN) | Quantitative NMR (qNMR) | HRMS (ESI-TOF) | HPLC (UV/Vis) |
| Primary Output | Bulk Purity & Elements | Molar Ratio & Structure | Exact Mass (Ion) | Chromatographic Purity |
| Salt Confirmation | Excellent. Directly measures Cl % and C/N ratio. | Moderate. Cl is invisible to ¹H NMR. Indirect inference only. | Poor. Counterions (Cl⁻) often lost in ionization source. | None. Separates salt from base; detects organic only. |
| Solvent/Water Detection | Indirect. Low C/N values imply solvation. | Excellent. Can quantify solvent peaks directly. | None. Solvents are removed/invisible. | None. Solvents elute in void volume. |
| Sample Requirement | Destructive (~2–5 mg) | Non-destructive (~10 mg) | Destructive (<1 mg) | Destructive (<1 mg) |
| Reference Standard? | Not required (Absolute method). | Required (Internal Standard). | Not required for ID.[1] | Required for quantitation. |
Comparison Summary
-
HRMS confirms you synthesized the molecule (C₁₀H₁₁NO).
-
EA confirms you isolated the correct solid form (HCl salt, anhydrous).
-
Recommendation: Use HRMS for identity, but EA is mandatory for releasing the batch as a reference standard or biological probe to ensure the mass weighed corresponds to the active molarity.
Experimental Protocols
Synthesis & Isolation (Brief Context)
To generate a sample suitable for EA, the free base 1-(isoindolin-5-yl)ethanone is typically treated with 4M HCl in dioxane or diethyl ether.
-
Critical Step: The precipitate must be washed with anhydrous ether to remove excess HCl. Excess HCl will skew the Chlorine % >18% and lower Carbon %.
Sample Preparation for Elemental Analysis
-
Pre-treatment: Due to the hygroscopic nature of the hydrochloride salt, the sample must be dried in vacuo (P < 10 mbar) at 40°C for 12 hours over P₂O₅ or silica gel.
-
Encapsulation: Weigh 2.0 – 2.5 mg of the dried sample into a tin capsule. Fold hermetically to prevent atmospheric moisture absorption during the autosampler wait time.
-
Combustion: Furnace temperature must be set to ≥980°C with Oxygen boost to ensure complete combustion of the aromatic isoindoline ring.
Visualizations
The Validation Workflow
This diagram outlines where EA fits into the release cycle of the compound.
Figure 1: Analytical workflow demonstrating the necessity of Drying and EA in the validation of hydrochloride salts.
Troubleshooting Logic for EA Data
Use this logic tree when your experimental data does not match the theoretical values in Section 2.1.
Figure 2: Decision logic for interpreting deviations in Elemental Analysis results.
References
-
International Conference on Harmonisation (ICH). (2019). Guideline Q3D(R2) on Elemental Impurities. European Medicines Agency. [Link]
-
Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications.[1][2][3] Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240. [Link]
-
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
